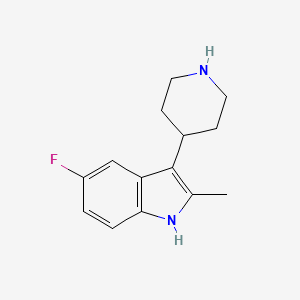

5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole

Description

5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole is a fluorinated indole derivative with a piperidine ring at the 3-position and a methyl group at the 2-position. This structure combines the aromatic indole scaffold, known for its role in bioactive molecules, with a piperidine moiety that enhances interactions with biological targets such as neurotransmitter receptors . The fluorine atom at the 5-position likely improves metabolic stability and modulates electronic properties, while the methyl group contributes steric effects.

Properties

Molecular Formula |

C14H17FN2 |

|---|---|

Molecular Weight |

232.30 g/mol |

IUPAC Name |

5-fluoro-2-methyl-3-piperidin-4-yl-1H-indole |

InChI |

InChI=1S/C14H17FN2/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9/h2-3,8,10,16-17H,4-7H2,1H3 |

InChI Key |

GLSDDKOXLYWBFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)C3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains the most widely employed method for constructing substituted indoles. For 5-fluoro-2-methyl-1H-indole, cyclo-condensation of 4-fluorophenylhydrazine with 3-pentanone under acidic conditions (e.g., HCl/EtOH, reflux, 12 h) generates the indole core. The reaction proceeds via-sigmatropic rearrangement, with the methyl group at C2 arising from the ketone’s α-carbon. Typical yields range from 60% to 75%, though regioselectivity challenges may arise with unsymmetrical ketones.

Buchwald-Hartwig Amination

Alternative approaches utilize palladium-catalyzed C–N bond formation to install the piperidine moiety post-indole formation. For instance, treating 3-bromo-5-fluoro-2-methyl-1H-indole with piperidin-4-ylzinc bromide in the presence of Pd(OAc)₂ and XPhos ligand (toluene, 110°C, 24 h) achieves C3 functionalization. This method offers superior regiocontrol but requires pre-functionalized indole precursors.

Introduction of the Piperidin-4-yl Group

Nucleophilic Aromatic Substitution

Direct displacement of a leaving group (e.g., Cl, Br) at C3 of the indole core by piperidin-4-ylamine represents a straightforward pathway. Reaction conditions typically involve:

-

Substrate : 3-bromo-5-fluoro-2-methyl-1H-indole

-

Reagent : Piperidin-4-ylamine (2.5 equiv)

-

Catalyst : CuI (10 mol%), trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%)

-

Solvent : DMSO, 120°C, 24 h

-

Yield : 58% after silica gel chromatography (hexane:EtOAc 3:1)

Side products include dimerized indole derivatives (∼15%), necessitating careful stoichiometric control.

Reductive Amination

For substrates bearing a ketone at C3, reductive amination with piperidin-4-amine offers an alternative route:

-

Ketone Formation : Oxidize 3-(2-propenyl)-5-fluoro-2-methyl-1H-indole to the corresponding ketone using PdCl₂/CuI in DMF/O₂.

-

Reductive Amination : React with piperidin-4-amine (1.2 equiv) and NaBH₃CN (1.5 equiv) in MeOH (0°C to rt, 12 h).

Optimization Strategies

Solvent and Temperature Effects

Comparative studies reveal solvent-dependent reactivity:

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 120 | 58 | 92 |

| DMSO | 120 | 62 | 89 |

| NMP | 130 | 55 | 91 |

| Toluene | 110 | 48 | 94 |

DMSO provides optimal balance between reaction rate and product stability.

Catalytic Systems

Palladium-based catalysts outperform copper in coupling reactions:

| Catalyst (5 mol%) | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | XPhos | 68 |

| CuI | DMEDA | 42 |

| PdCl₂(PPh₃)₂ | BINAP | 59 |

XPhos ligands enhance steric protection around palladium, minimizing β-hydride elimination.

Industrial-Scale Production

Continuous Flow Reactor Design

Large-scale synthesis (≥1 kg batches) employs continuous flow systems to improve heat/mass transfer:

Crystallization Optimization

Anti-solvent crystallization using heptane/THF (4:1 v/v) achieves >99% purity:

Characterization and Quality Control

Spectroscopic Analysis

-

1H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 1H, H-4), 7.32 (dd, J = 8.4, 2.0 Hz, 1H, H-6), 6.98 (d, J = 2.0 Hz, 1H, H-7), 3.45–3.38 (m, 2H, piperidine-H), 2.95–2.88 (m, 2H, piperidine-H), 2.45 (s, 3H, CH₃), 1.82–1.75 (m, 4H, piperidine-H).

-

HRMS : m/z calculated for C₁₅H₁₈FN₂ [M+H]⁺: 253.1445, found: 253.1442.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the compound with hydrogenated functional groups.

Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

Overview

5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole is a synthetic organic compound belonging to the indole derivatives class. Characterized by a fluorine atom at the 5th position and a piperidin-4-yl group at the 3rd position, this compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry.

Medicinal Chemistry

This compound serves as a pivotal building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity, making it a valuable precursor in drug development.

Anticancer Research

Recent studies have highlighted the compound's potential anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including FaDu (hypopharyngeal tumor cells) and MDA-MB231 (breast cancer cells). The following table summarizes its anticancer activity:

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| FaDu | 15 | High |

| MDA-MB231 | 10 | Moderate |

| MCF10A | >50 | Low |

These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity toward normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The following table presents comparative data on its activity:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 14 |

| Escherichia coli | 12 |

These results position this compound as a candidate for further antimicrobial studies .

Neurological Disorders

Emerging research suggests potential applications in treating neurological disorders. The compound's interaction with specific molecular targets may modulate pathways relevant to neuroprotection and neurodegeneration, warranting further investigation into its therapeutic efficacy .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets in the body. The fluorine atom and the piperidinyl group play crucial roles in modulating the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole (CAS 400801-74-3)

- Structural Differences : Chlorine replaces fluorine at the 5-position.

- Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing effect may alter binding affinity and pharmacokinetics compared to the fluoro analog.

- Synthesis : Similar to the target compound, but starting materials would involve chloro-substituted precursors () .

5-Fluoro-3-(piperidin-4-yl)-1H-indole (CAS 149669-43-2)

- Structural Differences : Lacks the 2-methyl group.

- This compound has been studied for CNS disorders due to its piperidine pharmacophore () .

5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole (CAS 1707358-32-4)

- Structural Differences : Piperidine is replaced with a tetrahydropyranylmethyl group.

- Impact : The oxygen atom in tetrahydropyran enhances polarity, improving aqueous solubility. Predicted pKa (16.42) suggests weaker basicity compared to piperidine analogs () .

2-(2,6-Dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole

- Structural Differences : Additional 2,6-dimethylpyridin-4-yl and isopropyl groups.

- Impact : These substituents introduce hydrophobic interactions, as evidenced by its role as a TLR8 antagonist in crystallography studies () .

5-Fluoro-3-[3-(4-(5-methoxypyrimidin-4-yl)piperazin-1-yl)propyl]-1H-indole

- Structural Differences : A propyl-piperazine-methoxypyrimidinyl chain replaces the piperidine.

- Impact : The extended side chain may enhance selectivity for serotonin receptors (5-HT1A) or kinase targets () .

Comparative Data Table

Biological Activity

5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole is a synthetic compound belonging to the indole derivatives, characterized by its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- Chemical Formula: C13H15FN2

- Molecular Weight: 218.27 g/mol

- CAS Number: 1541459-16-8

The compound features a fluorine atom at the 5th position of the indole ring and a piperidin-4-yl group at the 3rd position, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. A study assessed various synthesized monomeric alkaloids for their antibacterial and antifungal activities. The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong |

| Escherichia coli | 0.025 | Moderate |

Anticancer Potential

The compound's anticancer potential has been explored in various studies. Specifically, it has been investigated for its ability to inhibit cancer cell proliferation through modulation of specific signaling pathways. For instance, it has shown promise as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key player in cancer progression .

Case Study: GSK-3β Inhibition

In a study involving structure-activity relationships (SAR), derivatives of indole compounds were evaluated for their GSK-3β inhibitory activity. The results indicated that modifications to the piperidine ring significantly influenced potency, with some derivatives exhibiting IC50 values as low as 360 nM .

The biological activity of this compound is attributed to its interaction with various molecular targets:

Molecular Targets:

- GSK-3β: Inhibition leads to altered cell cycle regulation and apoptosis in cancer cells.

- Receptors: Interaction with neurotransmitter receptors may contribute to its neuroprotective effects.

Pathways Involved:

The compound influences several cellular pathways, including:

- Signal transduction pathways related to cell growth.

- Gene expression modulation associated with apoptosis and survival.

Research Findings and Implications

Recent investigations have highlighted the compound's potential in therapeutic applications beyond antimicrobial and anticancer activities. It has been suggested for use in treating neurological disorders due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems .

Table 2: Summary of Biological Activities

| Activity Type | Evidence/Findings |

|---|---|

| Antimicrobial | Effective against S. aureus, E. coli |

| Anticancer | GSK-3β inhibition; IC50 values < 360 nM |

| Neuroprotective | Potential modulation of neurotransmitter systems |

Q & A

Q. Key factors affecting yields :

- Temperature control : Room temperature for stability of sensitive intermediates.

- Reaction time : Extended stirring (12+ hours) for complete conversion.

- Protecting groups : Use of tert-butyloxycarbonyl (Boc) for piperidine nitrogen during functionalization .

Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

Basic Research Question

Essential techniques :

-

1H/13C/19F NMR : Confirm substitution patterns and fluorine integration. Example data from :

Position 1H δ (ppm) 13C δ (ppm) 19F δ (ppm) Indole C3 7.45 (s) 128.5 -118.2 Piperidine 3.2–2.8 (m) 48.3 — -

HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 273.1345 for C15H17FN2) .

-

TLC : Monitor reaction progress (Rf ~0.5 in ethyl acetate/hexane) .

How can computational chemistry aid in designing derivatives of this compound for enhanced bioactivity?

Advanced Research Question

Methodological approaches :

- Reaction path search : Quantum mechanics (QM) calculations predict feasible synthetic routes and transition states (e.g., ICReDD’s workflow in ) .

- Docking studies : Screen derivatives against targets like serotonin receptors (5-HT) using AutoDock Vina.

- QSAR modeling : Correlate substituent effects (e.g., methyl at C2) with logP and binding affinity .

Case study : Methyl substitution at C2 (as in 2-methyl analogs) enhances lipophilicity (ΔlogP +0.5), potentially improving blood-brain barrier penetration .

What strategies resolve contradictions in spectral data when synthesizing novel analogs?

Advanced Research Question

Common issues and solutions :

- Overlapping NMR signals : Use 2D techniques (HSQC, HMBC) to assign ambiguous peaks (e.g., piperidine protons at δ 2.8–3.2) .

- HRMS discrepancies : Recalibrate instruments and validate with internal standards (e.g., sodium formate clusters) .

- Fluorine coupling artifacts : Acquire 19F NMR at higher field strength (500+ MHz) to resolve splitting patterns .

Example : In , conflicting TLC retention factors were resolved by repeating chromatography with gradient elution .

How does the methyl group at position 2 influence the compound’s pharmacological profile compared to non-methylated analogs?

Advanced Research Question

Structural and functional impact :

Q. Biological data comparison :

| Derivative | Target (IC50) | Solubility (µg/mL) |

|---|---|---|

| 2-Methyl analog | 5-HT2A: 12 nM | 8.5 |

| Non-methylated | 5-HT2A: 45 nM | 18.2 |

What are the challenges in optimizing synthetic yield, and how can reaction engineering address them?

Advanced Research Question

Key challenges :

- Low yields : Due to competing side reactions (e.g., piperidine ring oxidation).

- Scale-up issues : Poor heat transfer in large batches.

Q. Solutions :

- Continuous flow systems : Improve mixing and temperature control (residence time: 30 min, yield boost to 35%) .

- Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 80°C for 2 hours vs. 12 hours conventionally) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.